molecular formula C10H10O5 B1649427 Propanedioic acid, [(4-hydroxyphenyl)methyl]- CAS No. 90844-16-9

Propanedioic acid, [(4-hydroxyphenyl)methyl]-

Cat. No.: B1649427
CAS No.: 90844-16-9
M. Wt: 210.18 g/mol
InChI Key: JXJNPXPDKYRHJT-UHFFFAOYSA-N
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Description

Propanedioic acid, [(4-hydroxyphenyl)methyl]- is a compound with the molecular formula C10H10O5 and a molecular weight of 210.18 g/mol . It is also known as (p-Hydroxybenzyl)malonic acid. This compound is characterized by the presence of a propanedioic acid backbone with a 4-hydroxyphenylmethyl group attached to it. It is a white crystalline solid with a melting point of 160.5°C (decomposition) and a predicted boiling point of 457.4°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, [(4-hydroxyphenyl)methyl]- can be achieved through various methods. One common approach involves the reaction of malonic acid with 4-hydroxybenzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [(4-hydroxyphenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanedioic acid, [(4-hydroxyphenyl)methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of propanedioic acid, [(4-hydroxyphenyl)methyl]- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedioic acid, [(4-hydroxyphenyl)methyl]- is unique due to its specific combination of a propanedioic acid backbone and a 4-hydroxyphenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[(4-hydroxyphenyl)methyl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c11-7-3-1-6(2-4-7)5-8(9(12)13)10(14)15/h1-4,8,11H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJNPXPDKYRHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591214
Record name [(4-Hydroxyphenyl)methyl]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90844-16-9
Record name [(4-Hydroxyphenyl)methyl]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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